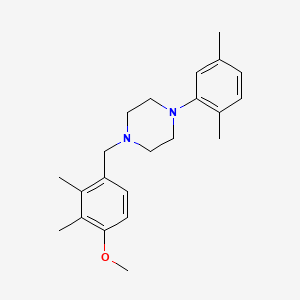
2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol, commonly known as DIBA, is a chemical compound that is widely used in scientific research. It is a tertiary amine that contains a hydroxyl group and is a derivative of 1,3-propanediol. DIBA is a versatile compound that has many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
DIBA acts as a chelating agent and forms complexes with metal ions. The hydroxyl group in DIBA can form hydrogen bonds with other molecules, and the tertiary amine can act as a hydrogen bond acceptor. These properties make DIBA an excellent ligand for metal ions, and it can form stable complexes with a wide range of metals.
Biochemical and Physiological Effects
DIBA has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. DIBA has also been shown to have antioxidant properties, and it can scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIBA in lab experiments is its versatility. It can be used as a ligand, a catalyst, a stabilizer, and a surfactant, making it a valuable tool in many different fields of research. However, one limitation of using DIBA is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it in the lab.
Direcciones Futuras
There are many future directions for research involving DIBA, including:
1. Developing new synthetic methods for DIBA and its derivatives.
2. Investigating the potential of DIBA as a drug delivery agent.
3. Studying the mechanism of action of DIBA in more detail.
4. Exploring the use of DIBA in the synthesis of new chiral compounds.
5. Investigating the potential of DIBA as a stabilizer for other nanoparticles.
Conclusion
In conclusion, 2-(diisobutylamino)-2-(hydroxymethyl)-1,3-propanediol is a versatile compound that has many scientific research applications. Its ability to form stable complexes with metal ions and its antioxidant properties make it a valuable tool in many different fields of research. While there are limitations to using DIBA in lab experiments, its versatility and potential for future research make it a compound of interest for many scientists.
Métodos De Síntesis
DIBA can be synthesized by reacting diisobutylamine with formaldehyde and 1,3-propanediol. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
DIBA has many scientific research applications, including:
1. As a ligand in metal ion coordination chemistry.
2. As a reagent in the synthesis of chiral compounds.
3. As a catalyst in organic reactions.
4. As a stabilizer in the synthesis of nanoparticles.
5. As a surfactant in the preparation of emulsions.
Propiedades
IUPAC Name |
2-[bis(2-methylpropyl)amino]-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3/c1-10(2)5-13(6-11(3)4)12(7-14,8-15)9-16/h10-11,14-16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUHZLPCIRDGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(2-methylpropyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)

![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)
![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)



![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)